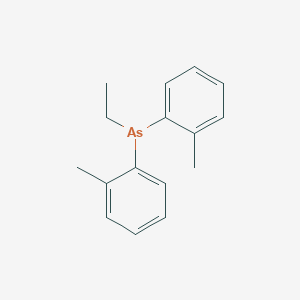

Ethylbis(2-methylphenyl)arsane

Description

Historical Trajectory and Evolution of Organoarsenic Compound Research

The journey of organoarsenic chemistry began in 1760 with the synthesis of the first organometallic compound, the foul-smelling cacodyl (B8556844) (tetramethyldiarsine), by French chemist Louis Claude Cadet. wikipedia.orgrsc.org This discovery predated a formal understanding of valency, a concept that the study of organoarsenic compounds would later help to establish. rsc.org In the 19th century, Robert Bunsen's extensive and hazardous work on cacodyl further illuminated the nature of these compounds. rsc.org

A pivotal moment in the history of organoarsenic chemistry was the development of Salvarsan by Paul Ehrlich, which became one of the first effective pharmaceuticals and earned him a Nobel Prize. wikipedia.org This marked the beginning of modern chemotherapy and demonstrated the potential of organoarsenic compounds in medicine. alfa-chemistry.com Other organoarsenic compounds were also explored for their antibiotic properties. wikipedia.org

The 20th century saw continued research into the synthesis and properties of organoarsenic compounds. bohrium.com The development of organoarsenic compounds as chemical weapons during World War I, such as Lewisite and Clark I, represents a darker chapter in their history. wikipedia.org In more recent times, the focus has shifted towards understanding the role of organoarsenic compounds in biological systems and their potential applications in materials science and as ligands in catalysis. usa-journals.com While industrial applications have declined, the study of organoarsenic chemistry continues to contribute to our fundamental understanding of chemical bonding and reactivity. usa-journals.com

Significance of Tertiary Arsanes as Ligands and Precursors in Advanced Chemical Synthesis

Tertiary arsanes, which are organoarsenic compounds with three organic groups bonded to an arsenic atom (R₃As), are of particular importance in modern chemistry. rsc.org They are primarily recognized for their role as ligands in coordination chemistry and as precursors in various synthetic transformations.

The ability of tertiary arsanes to coordinate with transition metals has been instrumental in stabilizing complexes with unusual oxidation states, a field pioneered by Ronald Nyholm. rsc.org Similar to their phosphine (B1218219) counterparts, tertiary arsanes can act as "soft" donor ligands, readily forming stable complexes with a variety of metal centers. soton.ac.uk This property makes them valuable in catalysis, where they can influence the reactivity and selectivity of metal-catalyzed reactions. For instance, triphenylarsine (B46628) has been widely used as a metal ligand in palladium-catalyzed cross-coupling reactions. usa-journals.com

Beyond their role as ligands, tertiary arsanes serve as precursors for the synthesis of other valuable chemical species. They can be used to prepare arsonium (B1239301) ylides, which are more nucleophilic than the analogous phosphonium (B103445) ylides and have applications in organic synthesis. usa-journals.com The reactivity of the arsenic center in tertiary arsanes also allows for further functionalization, expanding the range of accessible organoarsenic compounds.

Recent research has even uncovered novel bonding modes for tertiary arsanes, such as their ability to act as bridging ligands in dinuclear metal complexes, a departure from their traditional terminal coordination. researchgate.netresearchgate.net This discovery opens up new avenues for the design of multinuclear catalysts and materials with unique electronic and steric properties.

Research Rationale for Investigating Ethylbis(2-methylphenyl)arsane

The investigation into specific tertiary arsanes, such as this compound, is driven by the need to expand the library of available ligands and to deepen our understanding of structure-property relationships within this class of compounds.

This compound belongs to the class of triarylarsines, which are characterized by the presence of three aryl groups attached to the arsenic atom. The introduction of methyl groups at the ortho position of the phenyl rings, as seen in the 2-methylphenyl (o-tolyl) substituents, introduces specific steric and electronic properties to the molecule. This substitution can influence the coordination geometry and reactivity of the arsane (B1212154) when it acts as a ligand.

The synthesis of such mixed alkyl-aryl arsanes contributes to the diversity of available ligands, allowing for fine-tuning of the steric and electronic environment around a metal center in a coordination complex. This is crucial for optimizing catalytic activity and selectivity in various chemical transformations.

Studying the reactivity and structure of this compound provides valuable insights into the fundamental principles of organoarsenic chemistry. The presence of both ethyl and substituted phenyl groups allows for a comparative analysis of their effects on the properties of the arsane.

Structural analysis, for instance through X-ray crystallography, can reveal the precise bond angles and lengths within the molecule, offering a deeper understanding of the steric hindrance imposed by the o-tolyl groups. Spectroscopic studies, such as NMR, can provide information about the electronic environment of the arsenic atom and the surrounding organic substituents.

By systematically studying compounds like this compound, chemists can build a more comprehensive picture of how subtle changes in molecular structure can have a significant impact on the chemical behavior of tertiary arsanes. This knowledge is essential for the rational design of new ligands and catalysts with tailored properties for specific applications in synthesis and materials science.

Properties

CAS No. |

58194-53-9 |

|---|---|

Molecular Formula |

C16H19As |

Molecular Weight |

286.24 g/mol |

IUPAC Name |

ethyl-bis(2-methylphenyl)arsane |

InChI |

InChI=1S/C16H19As/c1-4-17(15-11-7-5-9-13(15)2)16-12-8-6-10-14(16)3/h5-12H,4H2,1-3H3 |

InChI Key |

OYCQSKKVXOACQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC[As](C1=CC=CC=C1C)C2=CC=CC=C2C |

Origin of Product |

United States |

Synthetic Methodologies for Ethylbis 2 Methylphenyl Arsane

Overview of Conventional and Emerging Synthetic Routes to Tertiary Arsanes

The synthesis of tertiary arsanes has traditionally been dominated by the use of organometallic reagents with arsenic halides. These conventional routes are valued for their reliability and broad applicability. More recently, emerging synthetic strategies have sought to improve upon these methods by offering milder reaction conditions, greater functional group tolerance, and enhanced safety profiles.

Conventional Routes:

Grignard Reagents: The reaction of Grignard reagents (RMgX) with arsenic trihalides (AsX₃) is a widely employed method for the synthesis of symmetrical trialkyl or triaryl arsines. For unsymmetrical arsines, a stepwise approach using organoarsinous halides (RAsX₂) or diorganoarsinous halides (R₂AsX) is necessary. scielo.br

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (RLi) are highly effective for the alkylation or arylation of arsenic halides. scielo.br They often exhibit higher reactivity, which can be advantageous but may also lead to challenges in controlling selectivity.

Emerging Routes:

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-arsenic bonds. google.com These methods can offer greater control and functional group compatibility compared to traditional organometallic routes.

Reductive Coupling: The reductive coupling of arsenic compounds with organic halides in the presence of a reducing agent provides an alternative pathway to tertiary arsines.

The choice of synthetic route is often dictated by the nature of the organic substituents and the desired complexity of the final tertiary arsine. For a mixed alkyl-aryl arsine like Ethylbis(2-methylphenyl)arsane, a stepwise approach is generally required.

Precursor Design and Reagent Selection for this compound Synthesis

The synthesis of the unsymmetrical tertiary arsine, this compound, necessitates a carefully planned stepwise approach to ensure the desired connectivity. The primary strategy involves the sequential reaction of an arsenic halide precursor with appropriate organometallic reagents.

A plausible and efficient route to this compound involves the use of a Grignard reagent. The synthesis would likely proceed in two main steps:

Formation of an Ethylarsonous Dihalide Intermediate: The synthesis would commence with the reaction of an arsenic trihalide, such as arsenic trichloride (AsCl₃), with one equivalent of an ethyl Grignard reagent, like ethylmagnesium bromide (CH₃CH₂MgBr). This reaction would yield ethylarsonous dichloride (CH₃CH₂AsCl₂), a key intermediate.

Arylation to the Final Product: The ethylarsonous dichloride is then reacted with two equivalents of 2-methylphenylmagnesium bromide (o-tolylmagnesium bromide). chemicalbook.comsigmaaldrich.com This Grignard reagent is prepared from 2-bromotoluene and magnesium metal. chemicalbook.comsigmaaldrich.com The reaction results in the formation of this compound.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the highly reactive Grignard reagents with moisture or oxygen. adichemistry.combyjus.com

Table 1: Plausible Synthetic Route for this compound

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | Arsenic Trichloride (AsCl₃) | Ethylmagnesium Bromide (CH₃CH₂MgBr) | Ethylarsonous Dichloride (CH₃CH₂AsCl₂) |

| 2 | Ethylarsonous Dichloride (CH₃CH₂AsCl₂) | 2-methylphenylmagnesium bromide | This compound |

Exploration of Non-Volatile Intermediate Transformation (NIT) Methods

The term "Non-Volatile Intermediate Transformation (NIT) methods" does not appear to be a standard, widely recognized term in the context of arsine synthesis based on available scientific literature. It is possible that this refers to strategies aimed at avoiding the isolation of volatile and potentially hazardous intermediates, such as low molecular weight organoarsinous halides.

In the context of the synthesis of this compound, one could envision a one-pot procedure where the ethylarsonous dichloride intermediate is not isolated. After the initial reaction of arsenic trichloride with one equivalent of ethylmagnesium bromide, the 2-methylphenylmagnesium bromide could be added directly to the reaction mixture. This approach would minimize handling of the intermediate, which is advantageous from a safety and efficiency perspective. However, careful control of stoichiometry and reaction conditions would be crucial to prevent the formation of undesired symmetrical arsines.

Optimization of Reaction Parameters and Scale-Up Considerations

Optimizing the reaction parameters is crucial for maximizing the yield and purity of this compound, while also ensuring a safe and scalable process.

Key Optimization Parameters:

Temperature: Grignard reactions are often exothermic. chemicalbook.com Maintaining a low temperature during the addition of the Grignard reagent is essential to control the reaction rate and prevent side reactions. The reaction temperature would likely be maintained between 0 °C and room temperature.

Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of the Grignard reagent. researchgate.net Tetrahydrofuran (THF) is often preferred over diethyl ether for the formation of aryl Grignard reagents due to its higher solvating power. adichemistry.com

Addition Rate: A slow, controlled addition of the Grignard reagent is necessary to manage the exothermicity of the reaction and to ensure selective reaction, particularly in the formation of the ethylarsonous dichloride intermediate.

Stoichiometry: Precise control of the molar ratios of the reactants is critical to avoid the formation of byproducts such as tris(2-methylphenyl)arsane or triethylarsane.

Scale-Up Considerations:

Scaling up the synthesis from a laboratory to a pilot plant or industrial scale introduces several challenges: libretexts.org

Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. libretexts.org Efficient cooling systems are necessary to manage the exothermic nature of the Grignard reaction on a larger scale.

Mass Transfer: Ensuring efficient mixing becomes more critical at larger scales to maintain a homogeneous reaction mixture and prevent localized "hot spots."

Safety: The handling of large quantities of reactive organometallic reagents and toxic arsenic compounds requires stringent safety protocols and specialized equipment.

Work-up and Purification: The work-up procedure, which typically involves quenching the reaction with an aqueous solution followed by extraction, must be adapted for larger volumes. The purification method also needs to be scalable.

Table 2: Key Parameters for Optimization and Scale-Up

| Parameter | Laboratory Scale Consideration | Scale-Up Challenge |

| Temperature Control | Easily managed with ice baths. | Requires efficient reactor cooling systems. |

| Reagent Addition | Manual addition via dropping funnel. | Automated dosing systems for controlled addition. |

| Mixing | Magnetic or overhead stirring. | Powerful mechanical stirrers to ensure homogeneity. |

| Inert Atmosphere | Schlenk lines or glove boxes. whiterose.ac.uk | Large-scale inert gas blanketing systems. |

Advanced Purification Techniques for the Designated Tertiary Arsane (B1212154)

The purification of this compound is a critical step to obtain a product of high purity, suitable for its intended applications. Given that tertiary arsines can be sensitive to air, purification techniques that can be performed under an inert atmosphere are often necessary. acs.orgacs.org

Potential Purification Methods:

Distillation: If this compound is a liquid with a suitable boiling point, vacuum distillation can be an effective method for purification. This technique separates compounds based on differences in their volatilities. Performing the distillation under reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition.

Crystallization: If the product is a solid, recrystallization from an appropriate solvent is a powerful purification technique. libretexts.orgyoutube.com The crude product is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the solution. libretexts.orgyoutube.com

Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption onto a stationary phase. chemistryviews.org For air-sensitive compounds like tertiary arsines, specialized techniques such as flash chromatography under an inert atmosphere can be employed. acs.orgacs.org The choice of stationary phase (e.g., silica gel or alumina) and eluent system is crucial for achieving good separation.

The selection of the most appropriate purification method will depend on the physical state of this compound (solid or liquid) and the nature of any impurities present. A combination of these techniques may be necessary to achieve the desired level of purity.

Advanced Spectroscopic Characterization of Ethylbis 2 Methylphenyl Arsane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organoarsenic Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organoarsenic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms within a molecule. For Ethylbis(2-methylphenyl)arsane, ¹H and ¹³C NMR are the primary techniques for elucidating the structure, with other specialized NMR methods offering complementary information.

Proton (¹H) NMR Spectroscopic Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl and 2-methylphenyl (o-tolyl) groups. The chemical shifts of these protons are influenced by the electronegativity of the neighboring arsenic atom and the anisotropic effects of the aromatic rings.

The protons of the two equivalent 2-methylphenyl groups will give rise to a complex multiplet pattern in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. Based on data for the analogous compound tri(o-tolyl)phosphine, the aromatic protons are expected to appear as multiplets. For instance, in tri(o-tolyl)phosphine, aromatic protons resonate at approximately δ 7.24 (t), 7.22 (t), 7.06 (d), and 6.72 (d) ppm. A similar pattern is anticipated for this compound. The methyl protons of the o-tolyl groups are expected to produce a sharp singlet at around δ 2.3-2.4 ppm, as seen in tri(o-tolyl)phosphine (δ 2.389 ppm).

The ethyl group attached to the arsenic atom will present a characteristic A2B3 spin system, resulting in a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methylene protons, being directly bonded to the arsenic, will be deshielded and are predicted to appear in the range of δ 1.5-2.5 ppm. The terminal methyl protons of the ethyl group are expected to resonate further upfield, likely in the δ 0.9-1.5 ppm region. The coupling constant (³JHH) between the methylene and methyl protons is typically around 7 Hz.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic-H | 7.0 - 8.0 | Multiplet | 8H |

| o-Tolyl-CH₃ | 2.3 - 2.4 | Singlet | 6H |

| As-CH₂-CH₃ | 1.5 - 2.5 | Quartet | 2H |

| As-CH₂-CH₃ | 0.9 - 1.5 | Triplet | 3H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis of this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The aromatic carbons of the two 2-methylphenyl groups are expected to resonate in the typical downfield region for aryl carbons, between δ 125 and 150 ppm. For the analogous tri(o-tolyl)phosphine, signals are observed in this region. The carbon atom directly attached to the arsenic (C-As) is expected to be found around δ 140 ppm. The other aromatic carbons will have chemical shifts influenced by the position of the methyl group and the arsenic atom.

The methyl carbons of the o-tolyl groups are predicted to appear in the range of δ 20-25 ppm. The carbons of the ethyl group will also show distinct signals. The methylene carbon (-CH2-), being directly attached to the arsenic, will be deshielded and is expected to resonate in the range of δ 20-30 ppm. The terminal methyl carbon (-CH3) of the ethyl group will be found further upfield, typically between δ 10 and 15 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-As | 138 - 142 |

| Aromatic C-CH₃ | 140 - 144 |

| Aromatic C-H | 125 - 135 |

| o-Tolyl-CH₃ | 20 - 25 |

| As-CH₂-CH₃ | 20 - 30 |

| As-CH₂-CH₃ | 10 - 15 |

Applicability of Other Relevant NMR Spectroscopic Techniques

While ¹H and ¹³C NMR are the most common techniques, other NMR methods can provide further structural details. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals, respectively. COSY would show correlations between coupled protons, for instance, between the -CH2- and -CH3 protons of the ethyl group. HSQC would link each proton signal to its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

Furthermore, ⁷⁵As NMR could theoretically be used to directly probe the arsenic nucleus. However, the ⁷⁵As nucleus has a nuclear spin of 3/2 and a large quadrupole moment, which often leads to very broad signals, making it a challenging technique for routine structural elucidation of organoarsenic compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying functional groups and elucidating structural features.

Interpretation of IR Spectra for Structural and Functional Group Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic and aliphatic C-H bonds, as well as vibrations associated with the carbon-arsenic bond.

Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. chemicalbook.com The aliphatic C-H stretching vibrations of the ethyl and methyl groups are expected to appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. chemicalbook.com

The C-C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. chemicalbook.com Out-of-plane C-H bending vibrations for the ortho-disubstituted benzene (B151609) rings are expected in the 740-780 cm⁻¹ range, which can be a diagnostic indicator of the substitution pattern.

The As-C stretching vibrations are expected to occur at lower frequencies. The Ph-As stretching vibration in triarylarsines is typically found in the 460-480 cm⁻¹ region. The As-C (alkyl) stretch is also expected in the low-frequency region, likely between 500 and 600 cm⁻¹.

Predicted Characteristic IR Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-H Out-of-Plane Bending (ortho) | 740 - 780 |

| As-C (Aryl) Stretch | 460 - 480 |

| As-C (Alkyl) Stretch | 500 - 600 |

Application of Raman Spectroscopy for Complementary Structural Elucidation

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric stretching vibrations of the aromatic rings are expected to give rise to strong Raman signals. The As-C stretching vibrations are also typically Raman active and can be more readily observed in the Raman spectrum than in the IR spectrum for symmetric molecules. The Raman spectrum would be particularly useful for identifying the As-C (aryl) and As-C (alkyl) symmetric stretching modes, providing further confirmation of the molecular structure. The aromatic C-H stretching and in-plane bending modes are also expected to be visible in the Raman spectrum.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This allows for the determination of a compound's molecular weight and can provide insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would be the definitive method for confirming the elemental composition of this compound. By measuring the mass of the molecular ion with high precision, it is possible to calculate a unique elemental formula, distinguishing it from other compounds with the same nominal mass. However, no high-resolution mass spectrometry data for this compound has been reported.

Electron Impact and Electrospray Ionization Mass Spectrometry for Mechanistic Insights

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used in mass spectrometry. EI is a high-energy technique that often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern can serve as a "fingerprint" for the compound and provide valuable information about its structural motifs. ESI is a softer ionization technique that typically results in the observation of the intact molecular ion, often with a proton or other adducts attached. This is particularly useful for confirming the molecular weight of the compound. A comparative analysis of both techniques could offer a comprehensive understanding of the gas-phase chemistry of this compound. Despite the utility of these methods, no EI or ESI mass spectra for this compound are available in the public domain.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) Analysis of this compound

A single crystal X-ray diffraction analysis of this compound would provide unambiguous proof of its molecular structure. The resulting crystallographic data would include the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. Such an analysis would be crucial for understanding the steric and electronic properties of the compound. At present, the crystal structure of this compound has not been determined or reported.

Analysis of Molecular Conformation and Intermolecular Interactions in the Crystalline Phase

From a determined crystal structure, a detailed analysis of the molecular conformation and any present intermolecular interactions could be performed. This would reveal how the molecules pack in the solid state and identify any non-covalent interactions, such as van der Waals forces or C-H···π interactions, which can influence the physical properties of the compound. Without the crystal structure, this analysis remains speculative.

In-depth Analysis of this compound Reveals Limited Research for Coordination Chemistry Profile

Despite a comprehensive search of available scientific literature, detailed research on the coordination chemistry of the specific chemical compound this compound as a ligand is notably scarce. Consequently, a thorough and scientifically accurate article structured around its specific electronic and steric properties, synthesis of its transition metal complexes, and detailed spectroscopic and structural characterization cannot be generated at this time.

The field of coordination chemistry extensively documents the behavior of various organoarsenic compounds, known as arsanes, which serve as ligands in complexes with transition metals. The electronic and steric characteristics of these arsane (B1212154) ligands play a crucial role in determining the structure, stability, and reactivity of the resulting metal complexes. Factors such as the nature of the substituent groups on the arsenic atom significantly modulate these properties.

Generally, the synthesis of transition metal-arsane complexes is achieved by reacting a suitable metal precursor with the arsane ligand. The resulting coordination modes can vary, with the arsane typically acting as a monodentate ligand, donating a single pair of electrons from the arsenic atom to the metal center. The identity of the transition metal and its oxidation state are critical factors that influence the success of complex formation and the final geometry of the coordination compound.

However, for the specific compound this compound, public-domain research detailing its application in these areas is not available. The scientific community has explored a wide array of analogous phosphine (B1218219) and arsine ligands, including those with tolyl substituents, but specific studies focusing on the this compound derivative appear to be absent from major chemical databases and research publications. Without experimental data from such studies, any discussion on its specific coordination behavior, the properties of its metal adducts, and its detailed structural features would be purely speculative and not grounded in established scientific findings.

Coordination Chemistry of Ethylbis 2 Methylphenyl Arsane As a Ligand

Computational Chemistry and Theoretical Investigations of Ethylbis 2 Methylphenyl Arsane

Application of Quantum Chemical Methods (e.g., Density Functional Theory) to Organoarsenic Systems

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating organoarsenic systems. rsc.orgyoutube.com DFT calculates the electronic structure of molecules to determine properties like energy, geometry, and vibrational frequencies. rsc.orgyoutube.com These methods have been successfully applied to a wide range of organoarsenic compounds to model their molecular properties and reactivity. pdx.edu

The application of DFT to organoarsenic systems allows for the prediction of optimal geometries, reaction energies, and transition states, which are crucial for understanding their chemical behavior. rsc.orgyoutube.com For instance, DFT calculations can elucidate the mechanisms of reactions involving organoarsenicals by mapping out the potential energy surface. Furthermore, these computational approaches are vital for studying systems that may be difficult to handle experimentally due to toxicity or instability. youtube.com The accuracy of DFT calculations is dependent on the choice of functional and basis set, and various combinations are often benchmarked against experimental data to ensure reliability. youtube.com

Prediction and Simulation of Spectroscopic Parameters for Ethylbis(2-methylphenyl)arsane

Computational methods are powerful in predicting and simulating the spectroscopic parameters of molecules like this compound, providing valuable data for structural elucidation and characterization.

The prediction of Nuclear Magnetic Resonance (NMR) parameters through quantum chemical calculations has become a reliable method for the structural analysis of organic and organometallic compounds. unifr.ch For organoarsenic compounds, DFT methods are employed to calculate ¹H and ¹³C NMR chemical shifts and coupling constants. pdx.edu These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method, which has shown good correlation with experimental data for a variety of molecules. unifr.ch

The calculated chemical shifts can aid in the assignment of complex NMR spectra and can be particularly useful for distinguishing between different isomers or conformations of this compound. The accuracy of these predictions can be enhanced by considering solvent effects, often through implicit solvation models like the Conductor-like Screening Model (COSMO). osti.gov While relativistic effects can be appreciable for heavier elements like arsenic, non-relativistic methods have been shown to successfully model the NMR spectra of many organoarsenic molecules. pdx.edu

To illustrate the application of these calculations, a hypothetical set of calculated ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below. This data is based on typical ranges observed for similar structural motifs in related organoarsenic compounds.

| Atom | Calculated Chemical Shift (ppm) |

| As-CH₂-CH₃ | 1.85 |

| As-CH₂-CH₃ | 1.20 |

| Ar-CH₃ | 2.30 |

| Ar-H (ortho to As) | 7.50 |

| Ar-H (meta to As) | 7.25 |

| Ar-H (para to As) | 7.15 |

| Ar-H (ortho to CH₃) | 7.10 |

| As-C (ethyl) | 25.5 |

| C-CH₃ (ethyl) | 14.2 |

| Ar-C (ipso, attached to As) | 140.0 |

| Ar-C (ipso, attached to CH₃) | 138.5 |

| Ar-C (ortho to As) | 130.0 |

| Ar-C (meta to As) | 128.5 |

| Ar-C (para to As) | 126.0 |

| Ar-C (ortho to CH₃) | 129.5 |

| Ar-CH₃ | 21.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. researchgate.netarxiv.org DFT calculations are extensively used to compute the harmonic vibrational frequencies of molecules, which correspond to the peaks observed in their IR and Raman spectra. uh.edu The simulation of these spectra for this compound would involve first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions.

The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method. uh.edu The simulated spectra can then be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of specific vibrational modes to the observed spectral bands. researchgate.net This is particularly valuable for complex molecules where many vibrational modes are present.

Below is an illustrative table of selected, hypothetical calculated vibrational frequencies for this compound and their corresponding assignments.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3050 | Aromatic C-H stretch |

| 2960 | Aliphatic C-H stretch (asymmetric) |

| 2870 | Aliphatic C-H stretch (symmetric) |

| 1590 | Aromatic C=C stretch |

| 1450 | CH₂ scissoring |

| 1380 | CH₃ umbrella mode |

| 1050 | As-C (aryl) stretch |

| 570 | As-C (ethyl) stretch |

Note: The data in this table is hypothetical and for illustrative purposes only.

Electronic Structure Analysis of this compound and its Derivative Complexes

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide a detailed picture of the electronic distribution and orbital interactions within this compound and its potential complexes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, a computational analysis would reveal the spatial distribution and energy levels of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In organoarsines, the HOMO is often localized on the arsenic atom, specifically the lone pair of electrons, which dictates its behavior as a ligand in coordination chemistry.

A hypothetical representation of the FMO energies for this compound is provided below.

| Orbital | Energy (eV) |

| LUMO | -0.5 |

| HOMO | -5.8 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The distribution of electron density within a molecule is fundamental to its reactivity. youtube.com Computational methods can calculate the partial atomic charges on each atom in this compound, providing insight into the electrostatic potential and identifying potential sites for nucleophilic or electrophilic attack. Various charge partitioning schemes, such as Mulliken population analysis, are used for this purpose.

Furthermore, conceptual DFT provides a framework for defining and calculating various reactivity descriptors. These include electronegativity, chemical hardness, and the Fukui function, which can predict the most reactive sites within a molecule. For this compound, these descriptors would help in understanding its behavior in chemical reactions, such as its coordination to metal centers or its susceptibility to oxidation. The arsenic atom, being the most polarizable and electropositive center (apart from hydrogen), is often the primary site of interaction.

Conformational Landscape and Stereochemical Dynamics

The conformational landscape of a molecule like this compound would be determined by the rotational freedom around the arsenic-carbon and carbon-carbon single bonds. The presence of bulky 2-methylphenyl (o-tolyl) groups is expected to introduce significant steric hindrance, which would likely lead to a complex potential energy surface with several local minima corresponding to different stable conformations. Computational methods, such as density functional theory (DFT), would be employed to locate these minima and the transition states that connect them, thereby mapping out the conformational landscape.

Tertiary arsines, such as this compound, are structurally analogous to amines and phosphines and possess a lone pair of electrons on the central arsenic atom. This results in a trigonal pyramidal geometry around the arsenic center. A key feature of such molecules is the phenomenon of pyramidal inversion, where the molecule inverts its configuration through a planar transition state.

The energy required for this inversion, known as the inversion barrier, is a critical parameter that determines the stereochemical stability of the arsine. For arsines, these barriers are generally intermediate between those of amines (low barriers, rapid inversion at room temperature) and phosphines (higher barriers, often allowing for the resolution of enantiomers). The magnitude of the inversion barrier is influenced by both electronic and steric factors of the substituents attached to the arsenic atom. Bulky substituents, like the 2-methylphenyl groups in the target molecule, are generally expected to increase the inversion barrier due to increased steric strain in the planar transition state.

Computational chemistry provides powerful tools to calculate this inversion barrier. The typical approach involves:

Geometry Optimization: The ground state (pyramidal) and the transition state (planar) structures of the molecule are optimized using a selected level of theory (e.g., DFT with a suitable basis set).

Energy Calculation: The single-point energies of the optimized ground and transition states are calculated.

Barrier Calculation: The inversion barrier is determined as the energy difference between the transition state and the ground state.

A hypothetical data table for the calculated inversion barrier of this compound, based on common computational methods, is presented below. It is crucial to note that this data is illustrative and not based on published research for this specific compound.

| Computational Method | Basis Set | Ground State Energy (Hartree) | Transition State Energy (Hartree) | Calculated Inversion Barrier (kcal/mol) |

| B3LYP | 6-31G(d) | Illustrative Value | Illustrative Value | Illustrative Value |

| M06-2X | def2-TZVP | Illustrative Value | Illustrative Value | Illustrative Value |

| CCSD(T) | aug-cc-pVTZ | Illustrative Value | Illustrative Value | Illustrative Value |

This table is for illustrative purposes only, demonstrating the type of data that would be generated from a computational study. Actual values are not available in the literature.

An arsine with three different substituents attached to the arsenic atom is chiral. In the case of this compound, the substituents are one ethyl group and two 2-methylphenyl groups. Since two of the substituents are identical, the molecule would be achiral if the 2-methylphenyl groups were conformationally unrestricted and symmetric. However, due to the steric bulk and the potential for hindered rotation around the As-C bonds, the molecule can adopt a conformation that lacks a plane of symmetry, rendering it chiral.

The arsenic atom in this compound, bonded to three different groups (an ethyl group and two o-tolyl groups which can be in different rotational conformations), can be considered a stereocenter. If the inversion barrier at the arsenic center is sufficiently high, the molecule can exist as a pair of enantiomers that are non-superimposable mirror images of each other. The stability of these enantiomers against racemization is directly related to the magnitude of the inversion barrier. A higher barrier would allow for the potential separation and isolation of the individual enantiomers.

Computational studies would be essential to confirm the chirality and explore the stereoisomerism of this compound. By analyzing the optimized ground state geometry, one could determine if it possesses any elements of symmetry. The absence of an improper axis of rotation (including a plane of symmetry or a center of inversion) would confirm the chirality of the molecule. Furthermore, computational modeling could predict chiroptical properties, such as optical rotation, which could aid in the experimental characterization of its enantiomers.

Catalytic Applications and Mechanistic Insights Involving Ethylbis 2 Methylphenyl Arsane

Fundamental Role of Tertiary Arsanes in Homogeneous Catalysis

Tertiary arsanes, as a class of compounds, are known to serve as ligands in homogeneous catalysis. Similar to their phosphine (B1218219) counterparts, they can coordinate to a metal center and modulate its electronic and steric properties. This coordination can influence the catalyst's activity, selectivity, and stability. The arsenic atom possesses a lone pair of electrons that can be donated to the metal, forming a sigma bond. Additionally, the empty d-orbitals on the arsenic can accept back-donation from the metal, although this is generally considered less significant than in phosphines. The organic substituents on the arsenic atom play a crucial role in defining the steric bulk of the ligand, which can create a specific coordination environment around the metal, thereby influencing the regioselectivity and stereoselectivity of the catalytic reaction.

Ethylbis(2-methylphenyl)arsane as a Ligand in Metal-Catalyzed Cross-Coupling Reactions

There is no available research on the use of this compound as a ligand in any metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

While there is a vast body of research on palladium-catalyzed cross-coupling reactions, none of the reviewed studies specifically mention or utilize this compound as a ligand. In general, tertiary arsanes have been explored as ligands in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. The electronic and steric properties of the arsane (B1212154) ligand can impact the efficiency of the catalytic cycle, including the rates of oxidative addition and reductive elimination.

Detailed Mechanistic Elucidation of Catalytic Cycles

No mechanistic studies have been published that involve this compound. Mechanistic investigations of palladium-catalyzed cross-coupling reactions with other ligands, primarily phosphines, have provided a deep understanding of the elementary steps involved. These typically include the oxidative addition of an organic halide to a low-valent palladium complex, transmetalation with an organometallic reagent, and reductive elimination to form the desired product and regenerate the active catalyst. The specific nature of the ligand is known to influence the energetics of each of these steps.

Applications in Hydroformylation and Related Carbonylation Processes

There is no documented application of this compound in hydroformylation or other carbonylation reactions. Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a major industrial process typically catalyzed by rhodium or cobalt complexes with phosphine ligands. While some studies have investigated the use of arsane ligands in hydroformylation, showing potential for high activity and selectivity, none have specifically employed this compound.

Emerging Catalytic Transformations Mediated by this compound Complexes

No emerging catalytic transformations mediated by complexes of this compound have been reported in the scientific literature.

Selective Cycloisomerization Reactions

There is no evidence to suggest that this compound has been used to catalyze selective cycloisomerization reactions. This class of reactions, which involves the intramolecular rearrangement of a molecule to form a cyclic isomer, is often catalyzed by transition metal complexes, where the ligand plays a critical role in controlling the reaction's outcome.

Other Novel Transformations and Their Selectivity Profiles

While the catalytic applications of this compound are not extensively documented in publicly available research, the behavior of structurally similar bulky triarylarsine ligands in various catalytic systems can provide valuable insights into its potential for facilitating novel transformations. Research into analogous compounds, particularly those containing o-tolyl groups, highlights their utility in palladium-catalyzed cross-coupling reactions, where both reactivity and selectivity are of paramount importance.

One notable area of investigation involves the use of bulky triarylarsines in the Heck olefination reaction. For instance, studies on tri(o-tolyl)arsine and its derivatives in the palladium-catalyzed reaction between 4-bromoacetophenone and n-butyl acrylate have demonstrated their effectiveness. In these transformations, arsine ligands have shown catalytic activity that, in some cases, surpasses that of their phosphine counterparts. The selectivity of these reactions is influenced by the stereoelectronic properties of the arsine ligand. The larger size of arsenic compared to phosphorus, and the specific steric bulk introduced by the o-tolyl groups, can impact the coordination environment around the palladium center, thereby influencing the regioselectivity and stereoselectivity of the Heck coupling.

The electronic nature of the arsine ligand, modified for example by substituents on the aryl rings, has also been shown to affect catalytic performance. A p-methoxy substituent on a tri(o-tolyl)arsine ligand was found to improve the catalyst's performance in the Heck reaction, indicating that fine-tuning the electronic properties of the ligand can be a strategy to enhance selectivity.

Another area where bulky arsine ligands have shown promise is in the realm of asymmetric catalysis. Chiral bis(arsine) ligands have been synthesized and successfully applied in palladium-catalyzed asymmetric allylic alkylations. For example, the reaction of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate has been explored using a chiral bis(arsine) ligand, achieving high conversion rates. While the enantioselectivity in these initial studies was modest, it was notably higher than that achieved with the analogous phosphine-based ligand under the same conditions acs.orgacs.orgconicet.gov.ar. This suggests that arsine ligands like this compound, if rendered chiral, could be promising candidates for developing highly selective asymmetric transformations.

The potential for these ligands in other novel transformations is an active area of research. The unique steric and electronic properties of bulky arsine ligands may offer advantages in cross-coupling reactions that are challenging for more common phosphine ligands. These could include reactions involving sterically hindered substrates or transformations where catalyst stability is a critical issue. The longer metal-arsenic bond, compared to a metal-phosphorus bond, can lead to different coordination geometries and reactivities, potentially opening up new avenues for catalytic cycle design and the selective synthesis of complex organic molecules.

Table 1: Overview of Catalytic Performance of Analogous Arsine Ligands in Select Reactions

| Catalytic Reaction | Arsine Ligand Type | Substrates | Key Selectivity Findings |

|---|---|---|---|

| Heck Olefination | Bulky Triarylarsine | 4-bromoacetophenone and n-butyl acrylate | Arsine ligands can be superior to phosphine analogues; p-methoxy substituent improves catalytic activity. |

| Asymmetric Allylic Alkylation | Chiral Bis(arsine) | 1,3-diphenyl-2-propenyl acetate and dimethyl malonate | Modest enantioselectivity, but higher than the homologous phosphine ligand. acs.orgacs.orgconicet.gov.ar |

Future Directions and Advanced Research Perspectives

Development of Innovative Synthetic Routes for Architecturally Complex Arsanes

A primary barrier to the broad exploration of organoarsenic chemistry has been the reliance on hazardous and volatile precursors. nih.govscite.ai Future research must prioritize the development of novel synthetic pathways to access complex arsanes derived from Ethylbis(2-methylphenyl)arsane. The focus will be on creating safer, more efficient, and scalable reactions that allow for precise control over the molecular architecture.

Key research objectives in this area include:

Nonvolatile Intermediate Transformation (NIT): Adapting NIT methods, which utilize stable, nonvolatile intermediates like cyclooligoarsines, could provide a safer entry point to complex derivatives of this compound. nih.govscite.ai This approach circumvents the need for toxic precursors traditionally used in organoarsenic synthesis.

Catalytic C-As Bond Formation: Exploring transition-metal-catalyzed cross-coupling reactions to functionalize the aryl rings of this compound would enable the construction of intricate, multi-component structures. This mirrors advances seen in phosphorus and nitrogen chemistry.

Stereoselective Synthesis: Given that trivalent arsenic atoms can serve as stereocenters due to a higher inversion barrier than nitrogen, developing synthetic routes to enantiomerically pure derivatives of this compound is a significant goal. researchgate.net This could open doors to applications in asymmetric catalysis and chiral materials.

| Methodology | Description | Potential Advantages for this compound Derivatives | Key Research Challenge |

|---|---|---|---|

| Conventional Routes | Often rely on reactions with volatile and toxic arsenic precursors like arsane (B1212154) gas or haloarsines. nih.gov | Established procedures for simple arsanes. | High toxicity and handling risks. scite.ai |

| Nonvolatile Intermediate Transformation (NIT) | Utilizes stable, nonvolatile arsenic sources (e.g., cyclooligoarsines) that generate reactive species in situ. scite.ai | Significantly improved safety profile; avoids hazardous starting materials. nih.gov | Developing specific NIT protocols for the desired functionalization. |

| Catalytic Cross-Coupling | Employs transition metal catalysts (e.g., palladium) to form C-As bonds or functionalize existing organoarsanes. usa-journals.com | High degree of control over molecular architecture; access to complex structures. | Identifying suitable catalysts and reaction conditions for arsane substrates. |

Integration of this compound into Functional Materials Science

The unique electronic properties of the arsenic atom make organoarsanes promising candidates for components in advanced functional materials. This compound, as a tertiary arsine, can be envisioned as a fundamental building block for materials with tailored optical, electronic, or catalytic properties.

Future research will likely explore its use in:

Coordination Chemistry and Catalysis: Tertiary arsines are effective ligands for transition metals. nih.gov this compound could be used to synthesize novel metal complexes for applications in catalysis, potentially offering unique reactivity compared to phosphine (B1218219) analogues.

Semiconducting Materials: The incorporation of arsenic into organic molecules can influence their frontier orbital energies. nih.gov By integrating this compound into larger π-conjugated systems, it may be possible to develop new p-type or n-type organic semiconductors for use in electronics like organic thin-film transistors (OTFTs). researchgate.net

Luminescent Materials: The heavy atom effect of arsenic can enhance spin-orbit coupling, a property useful in designing phosphorescent materials for organic light-emitting diodes (OLEDs). Research could focus on creating derivatives of this compound that exhibit efficient room-temperature phosphorescence. researchgate.net

| Application Area | Role of this compound | Desired Material Property | Relevant Research Field |

|---|---|---|---|

| Homogeneous Catalysis | As a ligand for transition metal centers. | High catalytic activity and selectivity. | Organometallic Chemistry |

| Organic Electronics | As a building block in π-conjugated systems. researchgate.net | Efficient charge transport (hole or electron mobility). | Materials Science, Organic Semiconductors |

| Optoelectronics (OLEDs) | As a core for phosphorescent emitters. | High photoluminescent quantum yield and tunable emission color. | Physical Chemistry, Device Engineering |

| Sensors | As a receptor for specific analytes (e.g., metal ions). | High sensitivity and selectivity. | Analytical Chemistry, Supramolecular Chemistry |

Exploration of Polymeric and Conjugated Organoarsenic Systems

The incorporation of arsenic atoms into polymer backbones is a largely unexplored frontier with immense potential. scite.airesearchgate.net Recent progress in the synthesis of arsenic-containing π-conjugated polymers has demonstrated that the arsenic atom can effectively extend electronic conjugation, a key property for conductive and optically active materials. researchgate.net Future work could focus on using this compound as a monomer or a key structural unit in novel polymeric systems.

Key avenues for exploration include:

Main-Chain Arsenic Polymers: Developing polymerization reactions, such as Suzuki-Miyaura polycondensation, to incorporate the this compound moiety directly into the polymer backbone. researchgate.net This would create fully conjugated systems where the arsenic d-orbitals could participate in the delocalized electronic structure. nih.gov

Side-Chain Functionalized Polymers: Synthesizing monomers based on this compound that can be polymerized via modern techniques like Reversible Deactivation Radical Polymerization (RDRP). digitellinc.com This would yield polymers with pendant organoarsane groups, which could be used for post-polymerization modification or to create responsive materials.

Responsive and Self-Assembling Materials: The unique reactivity of the arsenic atom, particularly its affinity for dithiols and its redox activity, could be exploited to create responsive polymers. acs.orgrsc.org For instance, polymers containing this compound could be designed to crosslink or degrade in response to specific chemical stimuli, leading to applications in hydrogels and nanoparticles. researchgate.netdigitellinc.com

Synergistic Approaches Combining Experimental and Computational Methodologies

The advancement of organoarsenic chemistry has been significantly aided by computational modeling, which can predict molecular properties and guide experimental efforts, especially when dealing with potentially hazardous materials. nih.govnih.gov A synergistic approach is crucial for efficiently exploring the potential of this compound.

This integrated strategy would involve:

Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to predict the geometric, electronic (e.g., HOMO/LUMO levels), and spectroscopic (e.g., NMR, UV-Vis) properties of novel this compound derivatives and polymers. nih.gov This can help prioritize synthetic targets that are most likely to possess desired characteristics.

Mechanistic Investigations: Employing computational chemistry to elucidate the mechanisms of new synthetic reactions for modifying this compound. Understanding the reaction pathways can lead to optimized conditions and higher yields.

Experimental Validation: Synthesizing the most promising candidates identified through computational screening and performing detailed characterization to validate the theoretical predictions. nih.govmdpi.com This iterative cycle of prediction and validation accelerates the discovery of new materials and understanding of their structure-property relationships.

| Stage | Computational Methodology | Experimental Methodology | Objective |

|---|---|---|---|

| Design | DFT calculations to predict electronic and optical properties of virtual compounds. nih.gov | N/A | Identify and prioritize high-potential target molecules. |

| Synthesis | Modeling of reaction pathways and transition states. | Development of novel synthetic routes (e.g., NIT, cross-coupling). scite.ai | Achieve efficient and safe synthesis of target molecules. |

| Characterization | Calculation of spectroscopic data (NMR, IR, UV-Vis). nih.gov | Spectroscopic analysis (NMR, Mass Spec), X-ray crystallography. | Confirm molecular structure and validate computational models. |

| Property Analysis | Modeling of material properties (e.g., charge mobility, emission spectra). | Fabrication and testing of devices (e.g., transistors, OLEDs). | Evaluate performance and establish structure-property relationships. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.